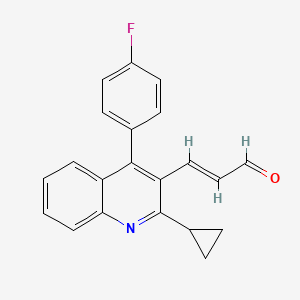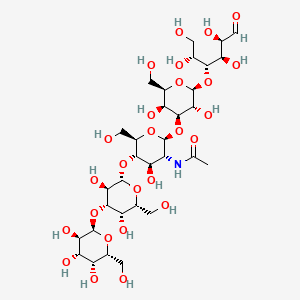![molecular formula C23H19N3O3 B569309 (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione CAS No. 122795-54-4](/img/structure/B569309.png)
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione is a hexacyclic pyridoacridine alkaloid possessing the benzo 1,6-phenanthroline ring system. It is isolated from the marine tunicate Eudistoma sp., a type of sea squirt found in the Red Sea . This compound is part of a group of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione involves complex organic reactions due to its intricate structure. The synthetic routes typically include the formation of the benzo 1,6-phenanthroline ring system, followed by various cyclization and functionalization steps . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Currently, the primary source of this compound is natural extraction from marine tunicates . Advances in synthetic biology and marine biotechnology may offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aromatic rings and nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted pyridoacridine derivatives .
Scientific Research Applications
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and the synthesis of polycyclic aromatic compounds.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Medicine: Explored for its antibacterial, antifungal, antiviral, and antiparasitic activities.
Mechanism of Action
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione exerts its effects primarily through DNA intercalation and topoisomerase II inhibition. By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to cell death. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Segoline A: Another pyridoacridine alkaloid with a similar structure but different substituents.
Isosegoline A: An isomer of Segoline A with slight structural variations.
Norsegoline: A related compound with a similar core structure but lacking certain functional groups.
Uniqueness of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
This compound is unique due to its specific substituents and the precise arrangement of its hexacyclic structure. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
122795-54-4 |
|---|---|
Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.423 |
InChI |
InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m0/s1 |
InChI Key |
ZOOFKNHZEAAAAK-OVRCFYHRSA-N |
SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
Synonyms |
Segoline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)

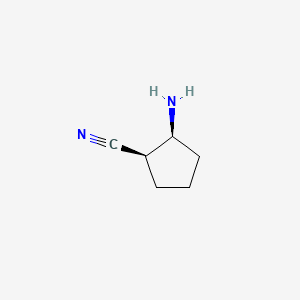
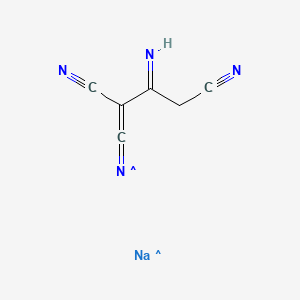
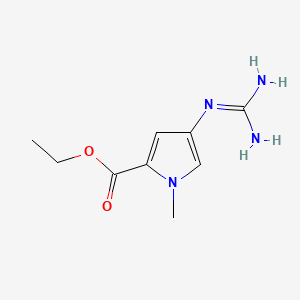
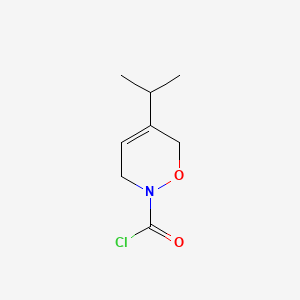
![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)
